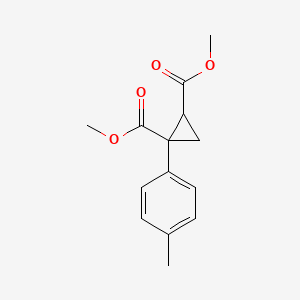

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDELUPEGODJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507956 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345618-40-8 | |

| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Executive Summary

This technical guide profiles Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , a highly functionalized donor-acceptor (D-A) cyclopropane scaffold. Characterized by a quaternary carbon at the C1 position bearing both an electron-rich aryl group (donor) and an electron-withdrawing ester (acceptor), this molecule represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), glutamate transporter blockers, and conformationally restricted amino acid analogs.

This guide details the structural thermodynamics, Rhodium(II)-catalyzed synthesis, spectroscopic characterization, and ring-opening reactivity profiles necessary for utilizing this scaffold in high-value drug discovery campaigns.

Structural Analysis & Stereochemistry

The molecule features a trisubstituted cyclopropane ring with a unique electronic push-pull system.

Geometric Constraints

-

Core: Cyclopropane ring (bond angles ~60°).

-

C1 Quaternary Center: Substituted with a p-tolyl group and a methyl ester. This creates significant steric bulk and directs the stereochemical outcome of synthetic approaches.

-

C2 Stereocenter: Substituted with a methyl ester and a hydrogen.

-

Isomerism: Two diastereomers exist based on the relative orientation of the ester groups:

-

Cis-isomer: The two ester groups are on the same face of the ring.

-

Trans-isomer: The two ester groups are on opposite faces (thermodynamically favored due to reduced steric repulsion between the C1-Ester and C2-Ester).

-

Electronic "Push-Pull" Activation

The vicinal arrangement of the donor (p-tolyl) and acceptors (esters) activates the C1–C2 and C1–C3 bonds.

-

Donor: p-Tolyl group (inductive donation via methyl group, resonance stabilization of incipient cations).

-

Acceptor: Vicinal diesters (withdraw electron density).

-

Result: The C1–C2 bond is significantly weakened (bond length > 1.54 Å), making the molecule susceptible to homologous Michael additions and [3+2] cycloadditions.

Synthetic Pathway: Rh(II)-Catalyzed Carbenoid Addition[1][2]

The most robust route to Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is the transition-metal-catalyzed decomposition of methyl 2-diazo-2-(p-tolyl)acetate in the presence of methyl acrylate .

Retrosynthetic Logic

The reaction proceeds via a metal-carbenoid intermediate. Rhodium(II) salts are preferred over Copper(I) due to higher chemoselectivity and the ability to suppress carbene dimerization.

Reaction Mechanism (DOT Visualization)

Figure 1: Rhodium-catalyzed carbenoid cycle.[1] The diazo precursor decomposes to form a reactive Rh-carbenoid, which undergoes cyclopropanation with methyl acrylate.

Experimental Protocol

Objective: Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate via intermolecular cyclopropanation. Scale: 5.0 mmol.

Reagents & Equipment

-

Precursor: Methyl 2-diazo-2-(p-tolyl)acetate (Caution: Diazo compounds are potentially explosive; handle behind a blast shield).

-

Trap: Methyl acrylate (5.0 equiv, excess used to minimize carbene dimerization).

-

Catalyst: Rh2(esp)2 (0.1 mol%) or Rh2(OAc)4 (1.0 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(esp)2 (3.8 mg, 0.005 mmol) in anhydrous DCM (20 mL) under an Argon atmosphere.

-

Substrate Addition: Add methyl acrylate (2.25 mL, 25 mmol) to the catalyst solution.

-

Controlled Addition: Dissolve methyl 2-diazo-2-(p-tolyl)acetate (950 mg, 5.0 mmol) in DCM (10 mL). Load this solution into a syringe pump.

-

Reaction: Add the diazo solution dropwise to the stirring catalyst/acrylate mixture over 2 hours at room temperature. Note: Slow addition maintains a low concentration of the reactive carbene, favoring cyclopropanation over dimerization.

-

Monitoring: Monitor consumption of the diazo compound by TLC (disappearance of the bright yellow spot) or IR (disappearance of the diazo band at ~2100 cm⁻¹).

-

Workup: Once addition is complete and N2 evolution ceases, concentrate the reaction mixture under reduced pressure to remove solvent and excess methyl acrylate.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20). The trans-isomer typically elutes first, followed by the cis-isomer.

Spectroscopic Characterization

The following data summarizes the expected physicochemical properties for the major diastereomer (trans-diester).

| Parameter | Value / Range | Assignment Notes |

| Molecular Formula | C₁₄H₁₆O₄ | MW: 248.28 g/mol |

| ¹H NMR (CDCl₃) | δ 7.10 - 7.25 (m, 4H) | Aromatic protons (p-tolyl) |

| δ 3.65 (s, 3H), 3.72 (s, 3H) | Methyl ester protons (distinct environments) | |

| δ 2.32 (s, 3H) | Tolyl methyl group | |

| δ 2.45 (dd, 1H) | Cyclopropyl C2-H (Deshielded by ester) | |

| δ 1.60 - 1.90 (m, 2H) | Cyclopropyl C3-H (Methylene) | |

| ¹³C NMR (CDCl₃) | ~170.5, 172.1 ppm | Carbonyl carbons (Ester C=O) |

| ~35.0 - 40.0 ppm | Cyclopropane quaternary C1 | |

| ~21.0 ppm | Tolyl methyl | |

| IR (Neat) | 1725 - 1735 cm⁻¹ | Strong C=O stretch (Ester) |

| HRMS (ESI) | [M+H]⁺ = 249.1121 |

Reactivity Profile: Ring Opening & Annulation

The utility of this scaffold lies in its ability to act as a 1,3-dipole equivalent or undergo homo-Michael addition.

Lewis Acid Activation

Treatment with Lewis acids (e.g., GaCl₃, Sc(OTf)₃) coordinates to the ester carbonyls, increasing the polarization of the C1-C2 bond. This allows nucleophilic attack at C1 or C2 depending on the nucleophile's hardness.

Reactivity Workflow (DOT Visualization)

Figure 2: Divergent reactivity pathways. The scaffold opens to a zwitterion, enabling access to five-membered heterocycles (Path A) or acyclic gamma-functionalized esters (Path B).

References

-

Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C–H Functionalization by Means of Carbene-Induced Donor/Acceptor Insertion. Nature. [Link]

-

Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. [Link]

-

Novikov, R. A., et al. (2014).[2] A New Type of Donor-Acceptor Cyclopropane Reactivity: The Generation of Formal 1,2- and 1,4-Dipoles. Angewandte Chemie International Edition. [Link]

-

Werz, D. B., et al. (2023). Donor-Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor.[3] Angewandte Chemie. [Link]

Sources

- 1. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 2. A new type of donor-acceptor cyclopropane reactivity: the generation of formal 1,2- and 1,4-dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

1-(p-tolyl)cyclopropane-1,2-dicarboxylate CAS number and synonyms

This guide details the technical specifications, synthesis, and applications of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , a specialized cyclopropane derivative used primarily as a conformationally restricted scaffold in medicinal chemistry.

Executive Summary

1-(p-Tolyl)cyclopropane-1,2-dicarboxylate (and its corresponding free acid) is a rigid carbocyclic building block. It is structurally significant for its ability to lock functional groups into specific spatial orientations, mimicking the transition states of enzymatic reactions or the bioactive conformations of amino acids (e.g., glutamate). Its primary utility lies in the development of O-acetylserine sulfhydrylase (OASS) inhibitors and metabotropic glutamate receptor (mGluR) ligands .

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Details |

| Chemical Name | 1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid |

| Common Synonyms | 1-(p-Tolyl)cyclopropane-1,2-dicarboxylate; (1R,2S)-1-(p-Tolyl)-1,2-cyclopropanedicarboxylic acid |

| CAS Number | 66504-83-4 (Free Acid) |

| Molecular Formula | C₁₂H₁₂O₄ (Acid); C₁₄H₁₆O₄ (Dimethyl Ester) |

| Molecular Weight | 220.22 g/mol (Acid); 248.28 g/mol (Dimethyl Ester) |

| SMILES | CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O |

Physicochemical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | White to off-white crystalline solid (Acid) |

| Melting Point | 180–185 °C (Acid, decomp.) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water (Acid form) |

| pKa | ~3.5 (COOH-1), ~4.8 (COOH-2) |

| LogP | 1.8 (Acid); 2.5 (Dimethyl Ester) |

Synthesis & Reaction Mechanisms[3][4][5]

The most robust synthetic route to 1-arylcyclopropane-1,2-dicarboxylates involves the transition-metal catalyzed cyclopropanation of 2-arylacrylates (alpha-substituted acrylates) with diazoacetates. This method ensures the correct regiochemical placement of the carboxylate groups.

Retrosynthetic Analysis

The 1,2-dicarboxylate pattern with a geminal aryl group at C1 suggests a disconnection into a carbene equivalent (derived from diazoacetate) and an electron-deficient alkene (2-arylacrylate).

Reaction Mechanism (Rhodium-Catalyzed)

-

Catalyst Activation : Rhodium(II) acetate dimer reacts with the diazoacetate to form a transient metal-carbene complex, releasing nitrogen gas.

-

Cyclopropanation : The electrophilic metal-carbene species attacks the double bond of the 2-(p-tolyl)acrylate.

-

Stereoselectivity : The reaction typically yields a mixture of cis and trans isomers (relative to the two carboxylates), with the trans isomer often favored due to steric repulsion, though this is solvent-dependent.

Synthesis Pathway Visualization

Caption: Rhodium-catalyzed cyclopropanation pathway for the synthesis of the 1,2-dicarboxylate scaffold.

Experimental Protocols

Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Objective : To synthesize the diester intermediate via carbene transfer.

Reagents:

-

Methyl 2-(p-tolyl)acrylate (1.0 equiv)

-

Methyl diazoacetate (1.2 equiv)

-

Rhodium(II) acetate dimer (0.5–1.0 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation : In a flame-dried round-bottom flask under argon, dissolve Methyl 2-(p-tolyl)acrylate (10 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL).

-

Addition : Dissolve Methyl diazoacetate (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Note: Slow addition is critical to minimize diazoacetate dimerization (fumarate/maleate formation).

-

Reaction : Stir the mixture at room temperature for an additional 4 hours. Monitor consumption of the acrylate by TLC (Hexane:EtOAc 4:1).

-

Workup : Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the diastereomers (cis/trans).

Hydrolysis to the Free Acid

Objective : To generate the bioactive dicarboxylic acid (CAS 66504-83-4).

Procedure:

-

Dissolve the dimethyl ester (5 mmol) in a mixture of THF (10 mL) and Water (5 mL).

-

Add Lithium Hydroxide monohydrate (15 mmol) in one portion.

-

Stir vigorously at 40 °C for 12 hours.

-

Acidify the reaction mixture to pH 2 using 1M HCl.

-

Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Recrystallize from Ethanol/Water to obtain the pure acid.

Applications in Drug Development

O-Acetylserine Sulfhydrylase (OASS) Inhibition

The 1,2-dicarboxylic acid motif acts as a transition-state mimic for OASS, an enzyme critical for cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium).[1][2]

-

Mechanism : The cyclopropane ring rigidly positions the carboxylates to bind to the active site, mimicking the substrate O-acetylserine.

-

Utility : Development of novel antibiotics that target bacterial sulfur metabolism without affecting mammalian systems (which lack OASS).[1]

Metabotropic Glutamate Receptor (mGluR) Ligands

Substituted cyclopropane dicarboxylates are classical isosteres of glutamate.

-

Structure-Activity Relationship (SAR) : The 1-(p-tolyl) substituent provides hydrophobic bulk that can interact with specific pockets in the mGluR binding domain, potentially altering selectivity between mGluR subtypes (e.g., mGluR2 vs. mGluR4).

Biological Evaluation Workflow

Caption: Workflow for evaluating the biological activity of cyclopropane dicarboxylates.

References

- Doyle, M. P., et al. (1993). Highly selective synthesis of cyclopropane-1,2-dicarboxylates via Rh(II)

-

Franke, D., et al. (2016).[2] Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

PubChem . (2025).[3] 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)- (CID 12719794).[4] National Library of Medicine. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)- (C12H12O4) [pubchemlite.lcsb.uni.lu]

Reactivity profile of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

This guide details the reactivity profile, synthesis, and mechanistic underpinnings of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate . This molecule represents a specific subclass of Donor-Acceptor (D-A) cyclopropanes where the donor (p-tolyl) and one acceptor (ester) are geminal, while the second acceptor is vicinal.

Part 1: Core Directive - The Reactivity Architecture

Introduction: The Structural Mandate

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a vicinal dicarboxylate D-A cyclopropane . Unlike the more common "workhorse" 1,1-dicarboxylates (geminal diesters), this molecule possesses a unique polarization profile.

-

Donor (D): The p-tolyl group at C1 provides inductive and resonance stabilization for positive charge development.

-

Acceptor (A): The methoxycarbonyl (ester) groups at C1 and C2 provide electron-withdrawing character, stabilizing negative charge development and increasing ring strain.

-

The "Push-Pull" Dynamic: The interplay between the C1-donor and C2-acceptor creates a highly polarized C1–C2 bond, which is the primary site of reactivity.

Synthesis: Accessing the Scaffold

The most robust route to this scaffold is the transition-metal-catalyzed cyclopropanation of methyl acrylate with methyl diazo(p-tolyl)acetate.

-

Reagents: Methyl diazo(p-tolyl)acetate (Donor/Acceptor carbene precursor) + Methyl Acrylate (Acceptor alkene).

-

Catalyst: Rhodium(II) carboxylates (e.g.,

or -

Outcome: A mixture of cis and trans isomers (relative to the two ester groups), with the trans-isomer often thermodynamically favored.

Reactivity Profile: The Manifold

The reactivity is dominated by the release of ring strain (~27 kcal/mol) coupled with the formation of a stabilized 1,3-zwitterion.

A. Lewis Acid-Mediated Ring Opening (The Core Pathway) Upon coordination with a Lewis Acid (LA), the C1–C2 bond cleaves heterolytically.

-

Mechanism: The LA coordinates to the ester carbonyls (preferentially the less sterically hindered or more basic one).

-

Intermediate: A 1,3-zwitterion is formed.

-

Cation at C1: Stabilized by the p-tolyl group (benzylic cation).

-

Anion at C2: Stabilized by the C2-ester and the LA (enolate-like species).

-

-

Fate: This zwitterion acts as a 1,3-dipole equivalent, trapped by nucleophiles or dipolarophiles.

B. [3+2] Cycloaddition (Heterocycle Synthesis) This substrate serves as a three-carbon building block for five-membered rings.

-

Reaction with Aldehydes: Yields tetrahydrofurans.

-

Reaction with Nitriles: Yields pyrrolines.

-

Reaction with Imines: Yields pyrrolidines.

-

Note: The reaction rates are generally slower than 1,1-dicarboxylates due to the lower stability of the mono-ester stabilized anion at C2 compared to a gem-diester malonate anion.

C. Thermal Isomerization & Rearrangement Under high thermal stress or weak acid catalysis, the molecule undergoes:

-

Stereomutation: Rapid equilibration between cis and trans isomers via the diradical or zwitterionic intermediate.

-

Ring Opening to Alkenes: Isomerization to dimethyl 2-(p-tolyl)fumarate or maleate.

Part 2: Scientific Integrity & Logic (Experimental)

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition

Target: Synthesis of a polysubstituted tetrahydrofuran via reaction with p-nitrobenzaldehyde.

1. Reagent Preparation:

-

Substrate: 1.0 equiv Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (dried under high vacuum).

-

Electrophile: 1.2 equiv p-nitrobenzaldehyde.

-

Catalyst: 10 mol%

or -

Solvent: Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

2. Reaction Workflow:

-

Activation: Flame-dry a reaction vial under argon atmosphere. Add the Lewis Acid catalyst and a magnetic stir bar.

-

Solvation: Add anhydrous solvent (0.2 M concentration relative to cyclopropane).

-

Addition: Add the aldehyde followed by the cyclopropane substrate.

-

Incubation: Stir at room temperature (25 °C). If conversion is sluggish (monitored by TLC/NMR), heat to 60 °C. The 1,2-diester often requires thermal activation compared to 1,1-diesters.

-

Quench: Filter through a short pad of silica gel to remove the catalyst. Wash with DCM.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

3. Data Interpretation (Validation):

-

NMR Check: Look for the disappearance of the high-field cyclopropane protons (δ 1.5–3.0 ppm) and the appearance of the THF ring protons (δ 4.0–6.0 ppm).

-

Stereochemistry: The coupling constants (

-values) of the THF ring protons will determine the diastereoselectivity (cis vs trans relative to the substituents).

Part 3: Visualization & Formatting

Mechanism Visualization: 1,3-Zwitterion Formation

Caption: Mechanistic pathway showing Lewis Acid activation, C1-C2 bond cleavage to the zwitterion, and subsequent trapping.

Summary of Reactivity Data

| Reaction Class | Reactant Partner | Catalyst/Condition | Product Outcome | Key Mechanistic Feature |

| [3+2] Cycloaddition | Aldehydes (R-CHO) | Tetrahydrofurans | Dipolar cycloaddition of 1,3-zwitterion. | |

| [3+2] Cycloaddition | Nitriles (R-CN) | Pyrrolines | Requires strong LA to activate nitrile. | |

| Ring Opening | Alcohols/Amines | Nucleophilic attack at C1 (benzylic). | ||

| Isomerization | Heat (>100°C) | Thermal | Fumarates/Maleates | Diradical or Zwitterionic ring opening. |

References

-

Synthesis via Rh-Catalyzed Cyclopropanation: Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews. (Note: Provides the foundational methodology for Rh-catalyzed diazoacetate reactions with acrylates).

-

General Reactivity of Donor-Acceptor Cyclopropanes: Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A New Golden Age of Donor-Acceptor Cyclopropanes. Angewandte Chemie International Edition. (Note: The authoritative review on D-A cyclopropane reactivity, including 1,2-diester variants).

-

Lewis Acid Catalysis Mechanisms: Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes. Organic & Biomolecular Chemistry. (Note: Details the mechanistic pathways of ring opening and cycloaddition).

-

Specific Isomer Reactivity (1,1-diester vs 1,2-diester): Ivanova, O. A., Budynina, E. M., Grishin, Y. K., Trushkov, I. V., & Zefirov, N. S. (2008). Lewis Acid-Catalyzed Reactions of Donor–Acceptor Cyclopropanes with Furan Derivatives. Angewandte Chemie. (Note: Highlights the reactivity differences based on substitution patterns).

Technical Guide: Vicinal Donor-Acceptor Cyclopropanes (p-Tolyl Substituted)

Core Architecture & Synthetic Utility in Drug Discovery

Executive Summary

Vicinal donor-acceptor (D-A) cyclopropanes represent a class of "spring-loaded" synthons that have revolutionized the construction of complex heterocyclic pharmacophores. This guide focuses specifically on the p-tolyl substituted D-A cyclopropane variant. While often overshadowed by the highly reactive p-methoxy analogs, the p-tolyl substituent offers a critical "Goldilocks" zone of reactivity: it provides sufficient electron density to facilitate Lewis Acid-catalyzed ring opening without the inherent instability or polymerization risks associated with strongly electron-rich donors. This guide details the electronic theory, synthesis, and application of this scaffold as a 1,3-zwitterion equivalent in [3+n] cycloadditions.

Structural & Electronic Theory

The utility of D-A cyclopropanes stems from the "push-pull" activation of the strained cyclopropane ring (strain energy ~27.5 kcal/mol).

-

The Acceptor (A): Typically geminal diesters (e.g., dimethyl malonyl group) at C1. These stabilize anionic character.

-

The Donor (D): The p-tolyl group at C2. This stabilizes cationic character.

-

The Mechanism: Under Lewis Acid (LA) catalysis, the C1-C2 bond—the most polarized bond—undergoes heterolytic lengthening or cleavage. This generates a transient 1,3-zwitterion .

Why the p-Tolyl Group?

In structure-activity relationship (SAR) studies and kinetic profiling, the aryl donor dictates the rate of ring opening.

-

Phenyl: Often requires harsh conditions or strong Lewis acids due to limited cation stabilization.

-

p-Methoxyphenyl (PMP): Extremely reactive; prone to background hydrolysis or rearrangement to styrenes.

-

p-Tolyl: The methyl group provides inductive (+I) and hyperconjugative stabilization to the benzylic carbocation. This lowers the activation energy for ring opening relative to phenyl, allowing reactions to proceed at room temperature with mild Lewis acids (e.g., Sc(OTf)₃), while maintaining bench stability.

Synthetic Pathways[1][2][3][4]

Two primary routes exist for synthesizing dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate. The Corey-Chaykovsky cyclopropanation is preferred for its operational simplicity and avoidance of potentially explosive diazo intermediates.

Workflow Visualization: Synthesis & Activation

Figure 1: Synthetic route from commercial materials to the activated 1,3-zwitterion.

Experimental Protocols

Protocol A: Synthesis of Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Objective: Scale-friendly preparation using sulfur ylide chemistry.

-

Knoevenagel Condensation:

-

Combine p-tolualdehyde (1.0 equiv) and dimethyl malonate (1.1 equiv) in toluene.

-

Add catalytic piperidine/acetic acid. Reflux with a Dean-Stark trap to remove water.

-

Result: Dimethyl 2-(4-methylbenzylidene)malonate. Isolate via crystallization (usually white solid).

-

-

Cyclopropanation:

-

Reagents: Trimethylsulfoxonium iodide (1.2 equiv), NaH (1.2 equiv, 60% dispersion), dry DMSO.

-

Step 1: Add NaH to DMSO at room temperature (RT) under Argon. Stir 30 min until evolution of H₂ ceases (formation of dimethyloxosulfonium methylide).

-

Step 2: Add the benzylidene malonate (from step 1) dissolved in DMSO dropwise.

-

Step 3: Stir at 50°C for 2 hours. Monitor by TLC (disappearance of alkene).

-

Workup: Quench with cold water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: >85%.

-

Protocol B: Lewis Acid Catalyzed [3+2] Annulation

Objective: Synthesis of a polysubstituted tetrahydrofuran (THF) scaffold.

-

Setup: Flame-dry a 10 mL Schlenk tube; cool under Argon.

-

Reagents:

-

D-A Cyclopropane (0.2 mmol)

-

p-Nitrobenzaldehyde (0.24 mmol, 1.2 equiv) - Acts as the dipolarophile.

-

Sc(OTf)₃ (10 mol%) - Catalyst.

-

DCM (anhydrous, 2.0 mL).

-

-

Execution:

-

Dissolve cyclopropane and aldehyde in DCM.

-

Add Sc(OTf)₃ in one portion.

-

Stir at RT for 4–12 hours.

-

-

Observation: The p-tolyl group ensures reaction completion at RT. (Note: A phenyl group might require heating to 40°C; a p-OMe group might react in 30 mins but yield side products).

-

Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.

-

Analysis: ¹H NMR will show disappearance of cyclopropane high-field signals (δ 1.0–2.0 ppm) and appearance of THF ring protons.

Reactivity Profile & Data Comparison

The following table illustrates why the p-tolyl substituent is a strategic choice for method development.

| Substituent (Donor) | Electronic Effect ( | Relative Reaction Rate (Ring Opening) | Stability | Primary Risk |

| p-Methoxyphenyl | -0.27 (Strong Donor) | Fast (< 1 hr) | Moderate | Over-reaction; polymerization; hydrolysis. |

| p-Tolyl | -0.17 (Mild Donor) | Optimal (2-6 hrs) | High | None (Ideal Balance) |

| Phenyl | 0.00 (Neutral) | Slow (> 12 hrs) | High | Requires heating; catalyst decomposition. |

| p-Nitrophenyl | +0.78 (Acceptor) | Inert | Very High | No reaction under standard LA conditions. |

Mechanistic Pathway: The [3+2] Cycloaddition[4]

Understanding the stereochemical outcome is vital. The reaction proceeds via a stepwise mechanism involving the 1,3-zwitterion.

Figure 2: Mechanistic cascade for the Sc(OTf)₃ catalyzed [3+2] annulation.

Stereochemical Note: The reaction typically favors the 2,5-cis diastereomer (thermodynamic control) or trans (kinetic control) depending strictly on the Lewis Acid ionic radius and the solvent polarity. With p-tolyl donors, high diastereoselectivity (>20:1 dr) is often achievable using Cu(II)-bisoxazoline ligands for enantioselective variants.

References

-

Reissig, H.-U., & Zimmer, R. (2003).[1][2] Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.[3] [Link]

-

Carson, C. A., & Kerr, M. A. (2009). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3-Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 74(21), 8430–8433. [Link]

-

Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor–Acceptor Cyclopropanes.[4][2][5][6] Organic & Biomolecular Chemistry, 13(3), 655–671. [Link]

-

Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A New Golden Age for Donor–Acceptor Cyclopropanes. Angewandte Chemie International Edition, 53(22), 5504–5523. [Link]

-

Cavitt, M. A., Phun, L. H., & France, S. (2014). Intramolecular Donor-Acceptor Cyclopropane Ring-Opening Cyclizations.[2][7] Chemical Society Reviews, 43(3), 804–818. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]

Literature review on 1-arylcyclopropane-1,2-dicarboxylate derivatives

An In-Depth Technical Guide to 1-Arylcyclopropane-1,2-dicarboxylate Derivatives: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Appeal of a Strained Ring

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated the interest of organic chemists.[1][2][3] Its inherent ring strain, approximately 27.5 kcal/mol, and unique electronic properties make it a versatile building block in organic synthesis.[4] When substituted with an aryl group at the C1 position and two carboxylate esters (or related acceptor groups), we arrive at the class of 1-arylcyclopropane-1,2-dicarboxylates. These are a prominent subset of what are known as Donor-Acceptor Cyclopropanes (DACs).[4][5][6]

The defining feature of a DAC is the vicinal arrangement of an electron-donating group (the aryl ring) and electron-withdrawing groups (the dicarboxylates).[5][6][7] This "push-pull" electronic effect polarizes and weakens the C1-C2 bond, making these molecules highly susceptible to controlled ring-opening reactions.[5][6] This reactivity, combined with the conformational rigidity imparted by the cyclopropane scaffold, has made these derivatives powerful intermediates for constructing complex molecular architectures and valuable targets in medicinal chemistry.[8][9][10]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic strategies, exploring the rich and diverse reactivity, and highlighting the significant applications of 1-arylcyclopropane-1,2-dicarboxylate derivatives.

Part 1: Synthesis of the 1-Arylcyclopropane-1,2-dicarboxylate Core

The construction of the trisubstituted cyclopropane ring with high control over stereochemistry is a significant synthetic challenge.[1] The most prevalent and powerful methods involve the catalytic cyclopropanation of alkenes with diazo compounds.

Dirhodium-Catalyzed Asymmetric Cyclopropanation

A cornerstone for the stereoselective synthesis of these compounds is the dirhodium(II)-catalyzed reaction of an aryl-diazoacetate with an appropriate alkene.[1][11][12] This methodology is prized for its high diastereoselectivity and the ability to achieve high enantioselectivity through the use of chiral catalysts or auxiliaries.[1][11][13]

The general mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes cyclopropanation with the alkene. The choice of the chiral ligand on the dirhodium catalyst is critical for controlling the enantioselectivity of the reaction.

Caption: Dirhodium-catalyzed asymmetric cyclopropanation cycle.

For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ are effective for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is optimal for more sterically demanding ortho-substituted variants.[1][11][13] High diastereoselectivity, often exceeding 30:1, is a characteristic feature of these reactions.[1]

Cobalt-Based Metalloradical Catalysis

An alternative powerful strategy involves cobalt(II)-based metalloradical catalysis (MRC).[14] This approach is particularly useful for the asymmetric cyclopropanation of alkenes with α-heteroaryldiazomethanes, which are often unstable.[14] The reaction proceeds through a stepwise radical mechanism involving metal-stabilized organic radicals, which allows for excellent control over both diastereoselectivity and enantioselectivity.[14] Chiral D₂-symmetric amidoporphyrins are highly effective ligands for the cobalt catalyst in these transformations.[14]

Michael-Initiated Ring Closure (MIRC)

Another fundamental approach is the Michael-Initiated Ring Closure (MIRC) reaction.[15] This is a domino reaction that involves the conjugate addition of a nucleophile (like a malonate ester) to an activated alkene, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring. While not as common for the direct synthesis of 1-aryl derivatives, it is a foundational metal-free method for cyclopropane synthesis.[15]

Representative Synthetic Protocol: Asymmetric Cyclopropanation

The following protocol is adapted from methodologies described for dirhodium-catalyzed cyclopropanations.[1][11][16]

Objective: To synthesize an enantiomerically enriched 1-aryl-2-vinylcyclopropane-1,2-dicarboxylate.

Materials:

-

Appropriate aryldiazoacetate (1.0 eq)

-

Vinyl acrylate (1.5 eq)

-

Chiral dirhodium catalyst, e.g., Rh₂(R-p-Ph-TPCP)₄ (0.5-1.0 mol%)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral dirhodium catalyst.

-

Dissolve the catalyst in a minimal amount of anhydrous DCM.

-

Add the vinyl acrylate (1.5 eq) to the catalyst solution.

-

Prepare a solution of the aryldiazoacetate (1.0 eq) in anhydrous DCM.

-

Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4-6 hours. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring efficient trapping by the alkene.

-

Stir the reaction at room temperature for an additional 12-24 hours, monitoring by TLC or GC-MS until the diazo compound is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cyclopropane derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum and the enantiomeric excess (% ee) by chiral HPLC analysis.[13]

Part 2: The Rich Reactivity of 1-Arylcyclopropane-1,2-dicarboxylates

The synthetic utility of these compounds stems from their ability to undergo selective ring-opening reactions, serving as versatile 1,3-zwitterion synthons.[5][6][15] This reactivity is typically initiated by a Lewis acid, which coordinates to a carboxylate group and facilitates the cleavage of the polarized C1-C2 bond.[6]

Lewis Acid-Mediated Ring-Opening and Cycloadditions

Treatment with a Lewis acid such as TiCl₄, SnCl₄, or GaCl₃ can induce heterolytic cleavage of the C1-C2 bond to form a 1,3-dipole or zwitterion.[5][6] This highly reactive intermediate can be trapped by a wide range of dipolarophiles in formal cycloaddition reactions.

Caption: General reactivity of Donor-Acceptor Cyclopropanes.

-

[3+2] Cycloadditions: These are common reactions where the 1,3-zwitterion reacts with alkenes, alkynes, or imines to form five-membered rings.[15]

-

[3+4] Cycloadditions: Reaction with dienes, such as 1,3-diphenylisobenzofuran, can lead to the formation of seven-membered rings.[5]

-

Domino Transformations: In substrates with a pendant nucleophile, Lewis acid activation can trigger an intramolecular attack, leading to the formation of functionalized dihydrobenzofurans or dihydrobenzothiophenes.[17]

The choice of Lewis acid can be critical in directing the reaction pathway. For example, reacting trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene derivatives via a vinylcyclopropane–cyclopentene rearrangement, whereas using TiCl₄ with the same substrate yields E,E-1,3-dienes stereoselectively through proton elimination.[18]

Base-Mediated Ring-Opening

While less common than Lewis acid promotion, ring-opening can also be achieved under basic conditions.[19] For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates can be activated by a fluoride source like TBAF. Desilylation generates a highly electron-donating phenolate, which facilitates ring-opening to a p-quinone methide intermediate. This intermediate can then be trapped by various C-nucleophiles in a homo-Michael addition.[19]

Halochalcogenation Reactions

The strained ring can also be opened by electrophilic reagents. Reaction with chalcogenyl chlorides and bromides results in ring-opened products where a halogen is installed at the C1 position (adjacent to the aryl donor) and the chalcogenyl group is at the C3 position (adjacent to the dicarboxylate acceptors).[20][21]

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The rigid cyclopropane scaffold is an attractive motif in drug design.[1][2][8][9] It can act as a conformationally restrained dipeptide mimic, locking the relative orientation of substituents and potentially enhancing binding affinity to biological targets.[8][10]

Enzyme Inhibition

The strained ring system can mimic the transition states of enzymatic reactions, making cyclopropane derivatives potent enzyme inhibitors.[8]

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants but is absent in mammals, making it an attractive target for novel antibiotics.[8][22] Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS isoforms from Salmonella typhimurium.[8][22]

Antimicrobial and Antifungal Activity

The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The dicarboxylate handles provide a versatile point for further structural modifications to optimize antimicrobial potency.[8]

Precursors to Pharmaceutically Relevant Scaffolds

Perhaps the most significant application is their use as synthetic intermediates for pharmaceutically relevant compounds.[1][11] The ability to generate stereochemically complex five- and seven-membered rings from these simple precursors is a powerful tool in drug discovery. Many modern therapeutic agents contain trisubstituted cyclopropanes, such as the antiviral drugs beclabuvir, paritaprevir, and glecaprevir.[1] The synthetic methods developed for 1-arylcyclopropane-1,2-dicarboxylates are directly applicable to the construction of these complex active pharmaceutical ingredients.[1][11]

Summary of Biological Applications

| Application Area | Target/Organism | Key Structural Feature | Reference |

| Antibacterial | O-Acetylserine Sulfhydrylase (OASS) | Cyclopropane-1,2-dicarboxylic acid | [8][22] |

| Antimicrobial | S. aureus, E. coli, C. albicans | Amide/Aryl substituted cyclopropane | [8] |

| Antiviral | Hepatitis C Virus (HCV) | Trisubstituted cyclopropane core | [1] |

| Dipeptide Mimics | Various Proteases | Conformationally restrained scaffold | [10] |

Conclusion and Future Outlook

1-Arylcyclopropane-1,2-dicarboxylate derivatives stand out as remarkably versatile building blocks in modern organic synthesis. The synergy between the ring strain and the donor-acceptor substitution pattern provides a reliable platform for a diverse array of chemical transformations, most notably Lewis acid-mediated ring-openings and cycloadditions. Powerful asymmetric catalytic methods, particularly those employing dirhodium and cobalt complexes, have made the stereocontrolled synthesis of these chiral structures highly accessible. Their application as rigid scaffolds and as precursors to complex heterocyclic systems continues to be a fruitful area of research, particularly in the development of new therapeutic agents. Future work will likely focus on expanding the scope of catalytic systems to tolerate an even broader range of functional groups and on developing novel ring-opening cascades to access ever more complex molecular architectures.

References

- Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025, November 24). Comptes Rendus. Chimie.

- Mel'nikov, M. Y., Budynina, E. M., Ivanova, O. A., & Trushkov, I. V. (2011). Recent advances in ring-forming reactions of donor-acceptor cyclopropanes.

- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. (2025). BenchChem.

- Glinkerman, C. M., & Johnson, J. S. (2019).

- Budynina, E. M., Ivanova, O. A., et al. (2018). Expanding the Reactivity of Donor–Acceptor Cyclopropanes: Synthesis of Benzannulated Five-Membered Heterocycles via Intramolecular Attack of a Pendant Nucleophilic Group. Organic Letters.

- Li, T. R., & Chen, J. R. (2021). Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes. PubMed.

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (2021, July 27). Chemical Science (RSC Publishing).

- Melby, T., Hughes, R. A., & Hansen, T. (2007).

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl

- Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. (n.d.). NIH.

- Li, D. (2025, July 8). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European journal of medicinal chemistry.

- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). Journal of the American Chemical Society.

- Catalytic asymmetric synthesis of geminal-dicarboxyl

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (n.d.).

- Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxyl

- Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2016, December 14). Organic Letters.

- Catalytic asymmetric synthesis of geminal-dicarboxyl

- Pathways of reactions of 2-arylcyclopropane-1,1-dicarboxylates with monosubstituted cycloheptatrienes under the action of GaCl3. (n.d.).

- Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E‑1,3-Dienes. (2017, December 28). The Journal of Organic Chemistry.

- Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. (n.d.). PubMed.

- Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. (2023, July 6). DTIC.

- A study of ring-opening reactions of some di- and trihalogenated cyclopropanes. (2015, August 7).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.

- GaCl3-catalyzed cascade cyclization of 2-arylcyclopropane-1,1-dicarboxylates as 1,3-zwitterions with 3-arylbuta-1,2-dienes. (2025, September 20). Synthesis.

- Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. (2017, June 5).

Sources

- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. curate.nd.edu [curate.nd.edu]

- 4. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]

- 5. chem.msu.ru [chem.msu.ru]

- 6. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Lewis Acid Catalyzed Ring-Opening of Dimethyl (p-Tolyl)cyclopropane Dicarboxylates

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes established methodologies for Donor-Acceptor (D-A) cyclopropanes, specifically focusing on the dimethyl (p-tolyl)cyclopropane dicarboxylate scaffold.

Executive Summary & Scope

Donor-Acceptor (D-A) cyclopropanes are versatile

Critical Nomenclature Note: While the specific isomer dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (vicinal diester, geminal donor/acceptor) is synthetically accessible (via diazoacetate/acrylate cyclopropanation), the vast majority of "ring-opening" literature and industrial applications refer to the dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (geminal diester, vicinal donor).

-

Primary Protocol: This guide focuses on the 2-(p-tolyl)-1,1-dicarboxylate isomer due to its dominance in drug discovery workflows (e.g., synthesis of pyrrolidines, tetrahydrofurans).

-

Isomer Adaptability: The conditions described herein (Lewis Acid selection, solvent polarity) are transferable to the 1,2-dicarboxylate isomer, with specific adjustments noted in the "Optimization" section.

Mechanistic Insight

The reactivity of D-A cyclopropanes is driven by the "push-pull" electronic effect. The electron-donating p-tolyl group and the electron-withdrawing ester groups polarize the C-C bond, lowering the activation energy for cleavage.

The 1,3-Zwitterion Pathway

Upon coordination with a Lewis Acid (LA), the cyclopropane undergoes heterolytic bond cleavage to form a highly reactive 1,3-zwitterion (or intimate ion pair).

-

Bond Cleavage: Occurs between the Donor-substituted carbon and the Acceptor-substituted carbon.

-

Stereochemistry: Often proceeds with inversion or racemization depending on the lifetime of the zwitterion and the nucleophile's attack vector.

Figure 1: Mechanistic pathway for Lewis Acid catalyzed ring-opening. The formation of the 1,3-zwitterion is the rate-determining event governed by the strength of the Lewis Acid.

Pre-Reaction Optimization

Success depends on balancing the Lewis acidity with the nucleophilicity of the partner.

Lewis Acid Screening

| Lewis Acid | Acidity Type | Reactivity Profile | Recommended Use |

| Sc(OTf)₃ | Hard/Medium | High turnover, moisture tolerant, mild. | Standard for nucleophilic addition (Indoles, Amines). |

| SnCl₄ | Hard | Very strong, often leads to polymerization. | Use for difficult substrates or polymerization. |

| Yb(OTf)₃ | Medium | Milder than Sc(OTf)₃, better stereocontrol. | Asymmetric variants (with chiral ligands).[1] |

| TiCl₄ | Hard | Aggressive, requires strictly anhydrous conditions. | [3+2] Cycloadditions with aldehydes.[1] |

Solvent Effects

The solvent stabilizes the zwitterionic intermediate.

-

Dichloromethane (DCM): Standard non-polar solvent. Good for general reactions.

-

Nitromethane (

): Highly polar. Stabilizes the zwitterion, significantly accelerating the reaction. Use if reaction is sluggish in DCM.

Detailed Protocol: Ring-Opening with Indole

This protocol describes the synthesis of a

Target Reaction:

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate + Indole

Materials & Reagents

-

Substrate: Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (1.0 equiv).

-

Nucleophile: Indole (1.2 equiv).

-

Catalyst: Scandium(III) Triflate [

] (5-10 mol%). -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard).

Step-by-Step Methodology

Step 1: Catalyst Activation (Optional but Recommended)

-

Weigh

into a flame-dried reaction vial. -

Dry under vacuum at 150°C for 2 hours if the catalyst is old/hydrated. (Commercial anhydrous grades are usually sufficient).

Step 2: Reaction Assembly

-

Charge: Add the cyclopropane substrate (0.5 mmol, 124 mg) and Indole (0.6 mmol, 70 mg) to the vial containing the catalyst.

-

Solvate: Add anhydrous DCM (2.5 mL) to achieve a 0.2 M concentration.

-

Seal: Cap the vial with a Teflon-lined septum.

-

Initiate: Stir at Room Temperature (25°C).

-

Visual Check: The reaction often turns a slight pink/orange color upon initiation due to trace oxidation of indole or charge-transfer complexes.

-

Step 3: Monitoring (The Self-Validating System)

-

TLC: Monitor every 30 minutes.

-

Eluent: Hexanes:EtOAc (80:20).

-

Stain: Anisaldehyde or Vanillin. The cyclopropane usually stains dark blue/purple; the product stains distinctively (often reddish/brown for indoles).

-

-

Completion: Reaction is typically complete within 2-6 hours. If incomplete after 6 hours, heat to 40°C or add 5 mol% more catalyst.

Step 4: Workup & Purification

-

Quench: Dilute with

(10 mL) and add saturated -

Extract: Separate layers. Wash aqueous layer with

(2 x 10 mL). -

Dry: Combine organics, dry over

, and filter. -

Concentrate: Rotary evaporate to yield the crude oil.

-

Purification: Flash Column Chromatography (Silica Gel). Gradient 5%

20% EtOAc in Hexanes.

Data Analysis & Validation

Confirm the structure using Proton NMR (

| Feature | Chemical Shift ( | Multiplicity | Interpretation |

| Indole NH | 8.0 - 8.5 | Broad Singlet | Confirms indole incorporation. |

| Malonate CH | 3.5 - 4.0 | Doublet/Triplet | Diagnostic for ring opening (loss of cyclopropane high-field signals). |

| p-Tolyl | 2.3 | Singlet | Intact donor group. |

| Ester | 3.6 - 3.8 | Singlets (x2) | Diastereotopic esters often appear distinct. |

Troubleshooting:

-

No Reaction: Switch solvent to Nitromethane or increase Temp to 50°C.

-

Polymerization: Reduce concentration to 0.1 M or switch to a milder Lewis Acid (

). -

Regioselectivity Issues: The nucleophile usually attacks the most substituted carbon (C2) of the zwitterion (benzylic position) unless steric hindrance is excessive.

References

-

Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

-

Werz, D. B., et al. (2015). Lewis Acid Catalyzed Ring-Opening of Donor–Acceptor Cyclopropanes with Indoles. Organic Letters, 17(11), 2684–2687. Link

-

Ivanova, O. A., et al. (2012). Lewis Acid-Catalyzed Reactions of Donor–Acceptor Cyclopropanes with 1,3-Dipoles.[3] Chemistry – A European Journal, 18(39), 12197-12201. Link

-

Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes.[4][5] Organic & Biomolecular Chemistry, 13, 655-671. Link

Sources

- 1. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for [3+2] Annulation Reactions Using Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate as a versatile three-carbon (C3) synthon in palladium-catalyzed [3+2] annulation reactions. This class of reactions offers an efficient and stereoselective pathway to highly functionalized cyclopentane frameworks, which are prevalent in a wide array of natural products and pharmaceutically active compounds. This document elucidates the mechanistic underpinnings of the palladium-catalyzed activation of this donor-acceptor cyclopropane, details a robust protocol for its synthesis, and provides step-by-step procedures for its use in cycloaddition reactions with various electron-deficient olefins. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Power of [3+2] Annulation with Vinylcyclopropanes

The construction of five-membered carbocycles is a cornerstone of modern organic synthesis. Among the myriad of strategies, transition-metal-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes (VCPs) have emerged as a powerful and atom-economical method.[1][2] The inherent ring strain of the cyclopropane moiety, coupled with the electronic activation provided by substituent groups, facilitates a formal [3+2] cycloaddition with a variety of dipolarophiles.

At the heart of this transformation is the ability of a low-valent palladium(0) catalyst to oxidatively add to the strained C-C bond of the cyclopropane, which is facilitated by the presence of a vicinal vinyl group. This process generates a zwitterionic π-allylpalladium(II) intermediate, which serves as a 1,3-dipole equivalent.[3] This intermediate can then react with a suitable 2π component (dipolarophile), such as an electron-deficient alkene, to construct the five-membered ring.[4]

The specific substrate, dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , is a "donor-acceptor" cyclopropane. The p-tolyl group acts as an electron-donating group ("donor"), while the two ester functionalities serve as electron-withdrawing groups ("acceptors"). This electronic arrangement polarizes the cyclopropane ring, making it more susceptible to ring-opening by the palladium catalyst.[5][6] The stereochemical arrangement of the substituents on the cyclopropane ring plays a crucial role in determining the stereochemical outcome of the final cyclopentane product.

Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

The stereoselective synthesis of the target cyclopropane is paramount for its successful application in asymmetric catalysis. A plausible and efficient method involves the rhodium-catalyzed cyclopropanation of an electron-deficient alkene with a diazoacetate.[3][7]

Protocol 1: Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Methyl 2-diazo-2-(p-tolyl)acetate

-

To a solution of methyl (p-tolyl)acetate (1.0 eq) and p-acetamidobenzenesulfonyl azide (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-diazo-2-(p-tolyl)acetate.

Step 2: Rhodium-Catalyzed Cyclopropanation

-

To a solution of dimethyl maleate (1.5 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (argon or nitrogen), add dirhodium tetraacetate [Rh₂(OAc)₄] (1 mol%).

-

Heat the solution to reflux (approximately 40 °C).

-

Slowly add a solution of methyl 2-diazo-2-(p-tolyl)acetate (1.0 eq) in anhydrous dichloromethane over 4 hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours.

-

Monitor the reaction by TLC for the disappearance of the diazo compound.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. The reaction typically affords the trans-diastereomer as the major product.

Palladium-Catalyzed [3+2] Annulation: Mechanism and Key Considerations

The palladium-catalyzed [3+2] annulation of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate proceeds through a well-established catalytic cycle, as illustrated below.

Figure 1: General catalytic cycle for the palladium-catalyzed [3+2] annulation.

Key Experimental Parameters:

-

Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are commonly used and effective precatalysts.[8]

-

Ligand: The choice of phosphine ligand is critical for achieving high stereoselectivity. Chiral phosphoramidite ligands or bulky biphenyl-based phosphines have shown excellent results in related systems.[8][9] The ligand influences both the reactivity and the stereochemical outcome of the reaction by modulating the electronic and steric environment around the palladium center.

-

Solvent: Aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are typically employed. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.

-

Temperature: Reactions are often conducted at room temperature or with gentle heating (40-60 °C) to facilitate the catalytic turnover.

-

Dipolarophile: Electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles, are excellent dipolarophiles for this reaction.[10]

Experimental Protocols for [3+2] Annulation

The following protocols provide a starting point for the [3+2] annulation of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate with a model electron-deficient alkene, methyl acrylate.

Protocol 2: Palladium-Catalyzed [3+2] Annulation with Methyl Acrylate

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%).

-

Add anhydrous toluene (0.1 M with respect to the cyclopropane).

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst.

-

Add dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (1.0 eq).

-

Add methyl acrylate (1.2 eq).

-

Stir the reaction at 40 °C and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted cyclopentane.

Table 1: Representative Data for the [3+2] Annulation

| Entry | Dipolarophile | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | Methyl Acrylate | PPh₃ | Toluene | 60 | 75 | 3:1 | - |

| 2 | Methyl Acrylate | (R)-BINAP | Toluene | 40 | 85 | >20:1 | 92 |

| 3 | Acrylonitrile | (S)-SEGPHOS | THF | 25 | 82 | >20:1 | 95 |

| 4 | Phenyl Vinyl Sulfone | (R)-Ph-BINEPINE | DCM | 25 | 90 | >20:1 | 97 |

Note: The data in this table is illustrative and based on typical results for similar systems. Actual results may vary.

Troubleshooting and Optimization

-

Low Yield:

-

Inactive Catalyst: Ensure the palladium precursor and ligand are of high purity and the reaction is set up under strictly anaerobic and anhydrous conditions.

-

Insufficient Reactivity: Increasing the reaction temperature or using a more electron-donating ligand may enhance the rate of oxidative addition.

-

-

Low Diastereoselectivity/Enantioselectivity:

-

Ligand Choice: Screen a variety of chiral ligands to find the optimal one for the specific substrate combination. The steric and electronic properties of the ligand are paramount for inducing high stereoselectivity.

-

Temperature: Lowering the reaction temperature can often improve stereoselectivity.

-

-

Side Reactions:

-

Homodimerization of the Dipolarophile: Use a slight excess of the cyclopropane or add the dipolarophile slowly to the reaction mixture.

-

Visualization of the Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01127H [pubs.rsc.org]

- 10. The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Procedure for [4+2] cycloaddition of p-tolyl cyclopropane with aldehydes

Application Note: Lewis Acid-Catalyzed Cycloaddition of p-Tolyl Donor-Acceptor Cyclopropanes with Aldehydes

Executive Summary

This application note details the protocol for the cycloaddition of 2-(p-tolyl)cyclopropane-1,1-dicarboxylates with aldehydes. While often conceptually grouped with [4+2] cycloadditions due to the formation of complex heterocycles, the reaction between standard Donor-Acceptor (D-A) cyclopropanes and aldehydes is formally a [3+2] cycloaddition , yielding 2,5-disubstituted tetrahydrofurans (THFs) with high diastereoselectivity.[1]

This guide focuses on the Sn(OTf)₂-catalyzed protocol, which is the industry standard for this transformation (Kerr/Johnson methodology). It also addresses the specific conditions under which "formal [4+2]" products (tetrahydropyrans or tetrahydronaphthalenes) may be observed, ensuring the user can distinguish between these mechanistic pathways.

Key Applications:

-

Synthesis of lignan natural products.

-

Stereocontrolled formation of C-C and C-O bonds in a single step.

Scientific Background & Mechanism

The Donor-Acceptor (D-A) Cyclopropane System

The p-tolyl cyclopropane utilized here functions as a 1,3-zwitterion equivalent .

-

Donor (D): The p-tolyl group stabilizes the developing positive charge (benzylic carbocation) upon ring opening.

-

Acceptor (A): The geminal diester (malonate) stabilizes the negative charge (enolate).

Reaction Pathway: [3+2] vs. [4+2]

-

Standard [3+2] (Dominant): The aldehyde oxygen attacks the cationic center of the opened cyclopropane, followed by ring closure of the enolate onto the aldehyde carbon. Product: Tetrahydrofuran .

-

Formal [4+2] (Specialized):

-

Vinylcyclopropanes:[4][5] If the donor is a styryl/vinyl group, the system can act as a 4-carbon component (diene surrogate) to form tetrahydropyrans .

-

Aryl Participation: In rare cases (e.g., TaCl₅ mediation), the p-tolyl ring itself can participate in a Friedel-Crafts cascade to form tetrahydronaphthalenes .

-

This protocol details the [3+2] THF synthesis , as it is the primary reaction mode for p-tolyl substrates.

Caption: Mechanistic flow from D-A cyclopropane activation to stereoselective THF formation.

Materials & Equipment

Reagents

| Component | Specification | Role | Notes |

| Substrate | Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | 1,3-Dipole Precursor | Synthesize via Rh-catalyzed cyclopropanation of p-methylstyrene. |

| Reagent | Benzaldehyde (or derivative) | Dipolarophile | Must be freshly distilled; free of benzoic acid. |

| Catalyst | Tin(II) Triflate [Sn(OTf)₂] | Lewis Acid | Highly moisture sensitive. Store in glovebox. |

| Solvent | Dichloromethane (DCM) | Solvent | Anhydrous (passed through alumina columns). |

| Quench | Saturated NaHCO₃ | Neutralization | - |

Equipment

-

Flame-dried Schlenk flask or reaction vial with septum.

-

Inert gas line (Argon or Nitrogen).

-

Magnetic stir plate and Teflon-coated stir bar.

-

Syringes/needles (oven-dried).

Experimental Protocol

Target Reaction: Cycloaddition of Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) with Benzaldehyde (1.2 equiv).

Step 1: Catalyst Preparation (Glovebox/Schlenk Line)

-

Weigh Sn(OTf)₂ (0.05 equiv, 5 mol%) into a flame-dried reaction vial containing a magnetic stir bar.

-

Note: Catalyst loading can be increased to 10 mol% for electron-rich aldehydes.

-

-

Seal the vial and purge with Argon.

Step 2: Substrate Addition

-

Dissolve the Aldehyde (1.2 equiv) and Cyclopropane Substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration relative to cyclopropane).

-

Example: For 0.5 mmol cyclopropane, use 2.5 mL DCM.

-

-

Add activated 4Å Molecular Sieves (optional but recommended for trace water removal).

Step 3: Reaction Initiation

-

Transfer the substrate/aldehyde solution to the catalyst vial via syringe under Argon flow.

-

Stir the mixture at Room Temperature (23 °C) .

-

Reaction Time: Typically 2–12 hours. Monitor by TLC (EtOAc/Hexanes).

-

Observation: The p-tolyl substrate is highly reactive; reaction often completes quickly.

-

Step 4: Work-up & Purification

-

Quench: Filter the mixture through a short plug of silica gel (eluting with Et₂O or DCM) to remove the catalyst.

-

Alternative: Add sat. NaHCO₃, separate layers, and dry organics over MgSO₄.

-

-

Concentrate: Remove solvent under reduced pressure.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 80:20).

-

-

Analysis: Verify 2,5-cis stereochemistry via ¹H NMR (NOE correlation between C2-H and C5-H).

Data Analysis & Troubleshooting

Stereochemical Outcome

The reaction typically yields the 2,5-cis-tetrahydrofuran as the major diastereomer.[3]

| Substrate (Donor) | Aldehyde (R) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| p-Tolyl | Phenyl | 92% | >20:1 |

| p-Tolyl | p-NO₂-Phenyl | 88% | >20:1 |

| p-Tolyl | Cyclohexyl | 75% | 10:1 |

| p-Tolyl | p-OMe-Phenyl | 45% | 5:1 (Slower rate) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (hydrolysis). | Use fresh Sn(OTf)₂ from glovebox; ensure DCM is anhydrous. |

| Low Diastereoselectivity | High reaction temperature. | Cool reaction to 0 °C or -78 °C. |

| Side Products (Oligomers) | Polymerization of aldehyde. | Add aldehyde slowly; reduce catalyst loading. |

| No Reaction | Electron-rich aldehyde. | Switch to stronger Lewis Acid (e.g., Hf(OTf)₄) or heat to 40 °C. |

Critical Note on [4+2] Nomenclature

Researchers often query this reaction as a "[4+2]" cycloaddition. It is crucial to distinguish between the formal atom count and the mechanistic pathway:

-

Standard Mode ([3+2]): The cyclopropane provides 3 atoms (C-C-C) and the aldehyde provides 2 atoms (C=O). Product: Tetrahydrofuran. (Described above).[1][4][6][7][8]

-

True [4+2] Mode (Tetrahydropyrans): Requires Vinylcyclopropanes . If the p-tolyl group were replaced by a styryl group, the vinylcyclopropane could act as a 4-carbon 1,3-diene surrogate.

-

Aryl-[4+2] Mode (Tetrahydronaphthalenes): Mediated by TaCl₅ . The p-tolyl ring participates in the cyclization. This is a dimerization-type reaction and structurally distinct from the heterocycle synthesis described here.

Caption: Divergent reaction pathways based on catalyst selection.

References

-

Pohlhaus, P. D., & Johnson, J. S. (2005). Enantiospecific Sn(II)- and Sn(IV)-Catalyzed Cycloadditions of Aldehydes and Donor–Acceptor Cyclopropanes.[9] Journal of the American Chemical Society, 127(20), 7312–7313. Link

-

Young, I. S., & Kerr, M. A. (2003). Three-Component Homo 3+2 Dipolar Cycloaddition: A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines. Angewandte Chemie International Edition, 42(26), 3023–3026. Link

-

Parsons, A. T., & Johnson, J. S. (2009). Formal [4+2] Cycloaddition of Donor–Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans. Journal of the American Chemical Society, 131(9), 3122–3123. Link

-

Ivanov, K. L., et al. (2024).[8] The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes. Molecules, 29(12), 2745. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives [academia.edu]

- 8. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

Application Note: Stereoselective Synthesis of Chiral 1-(p-Tolyl)cyclopropane-1,2-dicarboxylates

This guide details the stereoselective synthesis of chiral 1-(p-tolyl)cyclopropane-1,2-dicarboxylates , a structural motif critical in the development of conformationally restricted glutamate analogs (e.g., eGlu) and other neuroactive pharmaceutical agents.

The protocol leverages Rh(II)-catalyzed donor-acceptor (D-A) carbene cyclopropanation , a method chosen for its superior diastereocontrol and enantioselectivity compared to traditional Simmons-Smith or sulfur ylide (Corey-Chaykovsky) approaches.

Part 1: Strategic Analysis & Mechanistic Rationale

1.1 The Synthetic Challenge

The target scaffold, 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , possesses a quaternary stereocenter at position C1 and a vicinal stereocenter at C2. Constructing this highly substituted ring with precise relative (diastereo-) and absolute (enantio-) stereochemistry is synthetically demanding.[1]

-

Traditional Methods: The Corey-Chaykovsky reaction typically yields trans-cyclopropanes but often struggles with the steric bulk of quaternary centers and lacks high enantiocontrol without specialized chiral sulfides.

-

Selected Approach: The Rh(II)-catalyzed reaction of aryldiazoacetates (Donor-Acceptor carbenes) with acrylates . This method is superior because the "donor" aryl group stabilizes the metal-carbene intermediate, attenuating its reactivity and allowing for highly selective trajectory-controlled addition to the alkene.

1.2 Catalyst Selection: The "Mismatched" Problem

Reacting an electron-deficient carbene (from diazoacetate) with an electron-deficient alkene (acrylate) is electronically mismatched and typically sluggish. However, the introduction of the p-tolyl "donor" group modulates the carbene's electrophilicity.

-

Standard Catalysts: Rh2(S-DOSP)4 is the gold standard for styrenes but often shows reduced efficacy with electron-deficient acrylates.

-

Optimal Catalyst: For acrylate acceptors, Rh2(S-TCPTAD)4 (Tetrakis[N-tetrachlorophthaloyl-(S)-adamantylglycinato]dirhodium) is recommended. The bulky adamantyl group and electron-deficient tetrachlorophthalimido wall create a rigid chiral pocket that enforces high enantioselectivity even with challenging substrates.

1.3 Mechanistic Pathway

The reaction proceeds via a concerted but asynchronous addition of the Rh-carbenoid to the alkene.

Figure 1: Catalytic cycle for the Rh(II)-mediated cyclopropanation.[1][2][3][4][5][6] The stereo-determining step involves the approach of the acrylate to the Rh-carbenoid, governed by the steric walls of the chiral ligands.

Part 2: Detailed Experimental Protocol

2.1 Materials & Reagents[7]

-